molecular formula C10H9ClO4 B8778017 4-(4-Chlorophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-08-4

4-(4-Chlorophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B8778017
CAS No.: 81008-08-4
M. Wt: 228.63 g/mol
InChI Key: BUNUMHDTNKWXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-4-oxo-2-hydroxybutanoic acid is a useful research compound. Its molecular formula is C10H9ClO4 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81008-08-4

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4,9,13H,5H2,(H,14,15)

InChI Key

BUNUMHDTNKWXKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of glyoxylic acid monohydrate (4.6 g, 50 mmol) and 4-chloroacetophenone (15.4 g, 0.1 mol) are heated at +95° C. under reduced pressure (50 mbar) for 3 hours. During this time, water is continually removed. After cooling, the reaction mixture is taken up in aqueous sodium carbonate solution and extracted with diethyl ether. The aqueous layer is acidified with 15% hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and evaporated, the residue is crystallized from ethyl acetate/hexane to obtain 4-(4-chloro-phenyl)-2-hydroxy-4-oxo-butyric acid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.